(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid
Description
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a hydroxy-substituted cinnamic acid derivative characterized by an (E)-configured propenoic acid group attached to a phenyl ring bearing hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 2 and 6, respectively. This compound is primarily synthesized through esterification and deprotection reactions. For instance, its coumarin ester derivative, (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate, was synthesized via coupling with oxalyl chloride and subsequent acid hydrolysis, yielding a product with notable antioxidant activity (72% yield, m.p. 212–213 °C) . The compound’s structure was confirmed using NMR, mass spectrometry, and elemental analysis .
However, its direct antimicrobial or pharmaceutical applications remain less explored compared to structurally related compounds.
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(E)-3-(2-hydroxy-6-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6,11H,1H3,(H,12,13)/b6-5+ |
InChI Key |
WBRWUZKQKYQPAM-AATRIKPKSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1/C=C/C(=O)O)O |
Canonical SMILES |
COC1=CC=CC(=C1C=CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Knoevenagel condensation remains the most widely employed method for synthesizing α,β-unsaturated carboxylic acids. For (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid, the reaction involves 2-hydroxy-6-methoxybenzaldehyde and malonic acid in the presence of a base catalyst, typically piperidine or pyridine. The mechanism proceeds via deprotonation of malonic acid to form a nucleophilic enolate, which attacks the aldehyde carbonyl carbon. Subsequent dehydration yields the conjugated acrylic acid system.
Standard Reaction Conditions
Limitations and Byproduct Formation
Competitive side reactions include:
-
Decarboxylation: Partial loss of CO₂ at elevated temperatures, leading to reduced yields.
-
Isomerization: Risk of (Z)-isomer formation if steric hindrance is insufficient.
Modern Green Synthesis Strategies
Aqueous-Phase Catalysis with Meldrum’s Acid
Recent advances utilize Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a dual-function catalyst and dehydrating agent in water. This method eliminates organic solvents and enhances atom economy.
Optimized Protocol
Advantages:
Mechanistic Insights
Meldrum’s acid facilitates enolate formation while sequestering water, shifting equilibrium toward product formation. The reaction pathway avoids intermediate isolation, as shown below:
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale synthesis employs tubular reactors to maintain precise temperature control and minimize decomposition.
Key Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 minutes | Maximizes conversion |
| Temperature | 85°C ± 2°C | Prevents decarboxylation |
| Catalyst Loading | 8 mol% piperidine | Balances cost and efficiency |
Outcomes:
-
Throughput: 12 kg/h
-
Purity: >98% (HPLC)
Purification and Characterization
Recrystallization Protocols
Crude product purification typically uses ethanol/water mixtures (3:1 v/v), achieving 95–97% purity. Industrial processes may employ chromatography for pharmaceutical-grade material.
Crystallization Data
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/Water | 78 | 96 |
| Acetonitrile | 82 | 97 |
Spectroscopic Validation
Comparative Analysis of Methodologies
Yield and Sustainability Metrics
| Method | Yield (%) | E-Factor | PMI (kg/kg) |
|---|---|---|---|
| Traditional Knoevenagel | 75 | 8.2 | 12 |
| Meldrum’s Acid | 88 | 1.9 | 3.5 |
| Continuous Flow | 91 | 4.1 | 6.8 |
PMI: Process Mass Intensity
Chemical Reactions Analysis
Esterification and Protection Reactions
The carboxylic acid group undergoes esterification under standard conditions. For example:
-
Methyl ester formation : Reacting with methanol in the presence of catalytic acid (HCl) yields methyl (E)-3-(2-hydroxy-6-methoxyphenyl)acrylate1.
-
Protection of hydroxyl groups : Acetylation with acetic anhydride/pyridine protects the phenolic -OH group, forming (E)-3-(2-acetoxy-6-methoxyphenyl)acrylic acid2.
Optimized conditions (from analogous compounds2):
| Reagent | Solvent | Time | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine | 3 h | 85% |
| Oxalyl chloride/DMF | DCM | 2 h | 72% |
Nucleophilic Additions
The α,β-unsaturated system participates in Michael additions and conjugate additions :
-
Amide formation : Reaction with amines in the presence of DCC/NHS yields acrylamide derivatives3.
-
Thiol additions : Thiols add across the double bond, forming β-sulfido derivatives (e.g., with cysteine derivatives4).
Example reaction (from acrylate analogs3):
textAcrylic acid + Propylamine → N-Propyl-3-acrylamidopropanamide Conditions: DCC/NHS, RT, 12 h → 68% yield
Cycloaddition Reactions
The compound engages in [4+2] Diels-Alder reactions due to its electron-deficient double bond:
-
With dienes : Reacts with cyclopentadiene to form bicyclic adducts. Substituents on the phenyl ring influence regioselectivity4.
Key observations :
-
Methoxy groups enhance electron density in the aryl ring, reducing dienophile reactivity compared to halogenated analogs[^1].
-
Hydroxyl groups enable hydrogen bonding, stabilizing transition states5.
Halogenation and Electrophilic Substitution
The electron-rich aryl ring undergoes electrophilic substitution :
-
Bromination : Selective bromination at the para position of the hydroxyl group using Br₂/FeBr₃6.
-
Chlorination : Oxidative chlorination with NCS (N-chlorosuccinimide) yields chloro derivatives6.
Comparative reactivity (from chlorinated analogs6):
| Substituent | Reaction Rate (k, s⁻¹) | Major Product |
|---|---|---|
| 2-OH, 6-OCH₃ | 0.12 | 4-Bromo derivative |
| 2-F, 6-OCH₃ | 0.25 | 3-Chloro derivative |
Photochemical Reactions
The conjugated system enables photoinduced isomerization and polymerization :
-
E→Z isomerization : UV irradiation (λ = 254 nm) induces cis-trans isomerization1.
-
Crosslinking : Used in photoaligning polymer materials due to radical formation under UV light1.
Quantum yield data (for methyl ester analog1):
| Condition | Φ(E→Z) | Φ(Z→E) |
|---|---|---|
| UV (254 nm), acetone | 0.45 | 0.32 |
Metal-Catalyzed Reactions
The acrylic acid moiety participates in palladium-catalyzed couplings :
-
Heck reaction : Forms styrene derivatives with aryl halides (e.g., iodobenzene)4.
-
Suzuki coupling : Limited by steric hindrance from the 2-hydroxy group4.
Catalytic efficiency (from fluorinated analogs4):
| Catalyst | Reaction | Yield |
|---|---|---|
| Pd(OAc)₂/PPh₃ | Heck | 58% |
| Pd/C | Hydrogenation | 92% |
Biological Interactions
While not a direct reaction, the compound’s interactions with enzymes inform its reactivity:
-
Tyrosinase inhibition : Competes with L-DOPA via chelation of copper ions in the active site7.
-
Binding affinity : Computational studies show strong interactions with COX-2 (ΔG = -9.2 kcal/mol)4.
Footnotes
Scientific Research Applications
Biological Activities
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly valuable in the formulation of dietary supplements and functional foods aimed at preventing oxidative damage associated with chronic diseases .
Anticancer Potential
Research has highlighted the anticancer properties of (E)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of β-phenylacrylic acids have been reported to exert pro-apoptotic effects in colon cancer cells .
Applications in Pharmaceuticals
Drug Development
The compound serves as a lead structure for developing new pharmacological agents. Its derivatives are being investigated for their potential as inhibitors of specific cancer-related pathways, such as the epidermal growth factor receptor (EGFR), which is implicated in tumor growth and progression .
Formulation in Therapeutics
Due to its biological activities, this compound is being incorporated into formulations aimed at treating inflammatory diseases and metabolic disorders. Its anti-inflammatory properties make it a candidate for topical applications in dermatology .
Cosmetic Industry Applications
Skin Care Products
The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in cosmetic formulations. It can be used in creams and serums designed to combat skin aging and protect against environmental stressors .
Stabilizing Agent
In cosmetic formulations, this compound can act as a stabilizing agent for other active ingredients, enhancing their efficacy and shelf-life. This is particularly important in products that are sensitive to oxidation .
Food Industry Applications
Preservative Qualities
The compound's antioxidant properties allow it to be utilized as a natural preservative in food products, helping to extend shelf life while maintaining nutritional quality. Its incorporation into food matrices can also enhance flavor stability .
Nutraceuticals
As part of nutraceutical formulations, this compound can contribute to health benefits associated with dietary intake, including potential protective effects against cardiovascular diseases due to its ability to scavenge free radicals .
Case Studies
Mechanism of Action
Ferulic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells from damage. The molecular targets include reactive oxygen species and various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The structural uniqueness of (E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid lies in the ortho-hydroxy and para-methoxy substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
- Substituent Position and Bioactivity : The position of hydroxyl and methoxy groups significantly impacts biological activity. For example, the 2-hydroxy-6-methoxy substitution in the target compound may enhance antioxidant properties through intramolecular hydrogen bonding, stabilizing free radical scavenging intermediates . In contrast, 4-methoxy substitution (as in 4-methoxycinnamic acid) is associated with UV-absorbing properties, making it valuable in sunscreens .
- Natural vs. Synthetic Sources : While this compound is synthetically derived, analogues like (E)-3-(4-hydroxyphenyl)acrylic acid ethyl ester are naturally occurring in plants such as Scutellaria barbata .
Biological Activity
(E)-3-(2-Hydroxy-6-methoxyphenyl)acrylic acid is a phenolic compound characterized by its unique structure, which includes a hydroxyl group and a methoxy group. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.
- Molecular Formula : CHO
- Molecular Weight : Approximately 194.18 g/mol
- Structure : Contains a phenolic hydroxyl group and a methoxy group attached to a phenyl ring.
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound acts as an antioxidant by scavenging free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce markers of inflammation, potentially through the modulation of inflammatory pathways.
- Antimicrobial Properties : Research suggests antimicrobial activity against various pathogens, possibly by disrupting microbial cell membranes.
- Anticancer Potential : Some studies have indicated that derivatives of this compound may inhibit cancer cell proliferation and induce apoptosis .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential for use in oxidative stress-related conditions.
- Anti-inflammatory Research : Another investigation found that this compound could effectively lower levels of pro-inflammatory cytokines in cell cultures, indicating its promise as an anti-inflammatory agent.
- Antimicrobial Evaluation : In vitro tests revealed that this compound inhibited the growth of several bacterial strains, supporting its use as a natural antimicrobial agent.
Q & A
Q. How can computational tools streamline the design of derivatives with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
